molecular formula C21H17N3OS2 B11463515 7-(2-methyl-1-benzothiophen-3-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(2-methyl-1-benzothiophen-3-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11463515
M. Wt: 391.5 g/mol
InChI Key: CEFCQNLIJFKKKE-UHFFFAOYSA-N
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Description

“7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of thiazolopyridines

Properties

Molecular Formula

C21H17N3OS2

Molecular Weight

391.5 g/mol

IUPAC Name

2-anilino-7-(2-methyl-1-benzothiophen-3-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H17N3OS2/c1-12-18(14-9-5-6-10-16(14)26-12)15-11-17(25)23-20-19(15)27-21(24-20)22-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,22,24)(H,23,25)

InChI Key

CEFCQNLIJFKKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2-methyl-1-benzothiophene and phenylamine, which undergo a series of reactions such as cyclization, condensation, and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could involve the conversion of nitro groups to amines.

    Substitution: Various substitution reactions might occur, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Other compounds in this class with similar structures and properties.

    Benzothiophenes: Compounds with the benzothiophene core structure.

    Phenylamines: Compounds containing the phenylamine group.

Uniqueness

This compound’s uniqueness might lie in its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

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